N-(3-Amino-4-methoxyphenyl)acetamide
Overview
Description
N-(3-Amino-4-methoxyphenyl)acetamide, also known as 3-AMPA, is an organic compound that has become increasingly popular in scientific research due to its versatile properties. It has been used in a variety of fields, ranging from drug development to neuroscience, and its potential applications continue to be explored.
Scientific Research Applications
Green Synthesis in Dye Production
N-(3-Amino-4-methoxyphenyl)acetamide is a crucial intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into this compound, offering a more environmentally friendly approach compared to traditional methods involving iron powder reduction (Zhang Qun-feng, 2008).
Development of β3-Adrenergic Receptor Agonists
In the quest for potent β3-adrenergic receptor agonists, useful in treating obesity and type 2 diabetes, Maruyama et al. (2012) synthesized a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, demonstrating significant agonistic activity and potential therapeutic application (Maruyama et al., 2012).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Deepali B Magadum and G. Yadav (2018) reported on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. This study emphasizes the role of this compound analogs in pharmaceutical synthesis (Magadum & Yadav, 2018).
Neural Nitric Oxide Synthase Inhibitors
A. Entrena et al. (2005) focused on the synthesis of neural nitric oxide synthase (nNOS) inhibitors, where one of the derivatives, similar in structure to this compound, showed significant inhibitory activity. This suggests potential neuroprotective applications (Entrena et al., 2005).
Mechanism of Action
Mode of Action
The exact mode of action of N-(3-Amino-4-methoxyphenyl)acetamide is currently unknown . Typically, such compounds interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity. This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
N-(3-amino-4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWQCBCAGCEWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027620 | |
Record name | 3'-Amino-4'-methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6375-47-9 | |
Record name | N-(3-Amino-4-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6375-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3'-Amino-4'-methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-amino-4'-methoxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3′-Amino-4′-methoxyacetanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSR7TUQ7VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the industrial significance of N-(3-Amino-4-methoxyphenyl)acetamide and how is it currently produced?
A1: this compound serves as a crucial intermediate in the production of azo disperse dyes. [, ] Currently, the industrial production of this compound relies on the reduction of N-(3-nitro-4-methoxyphenyl)acetamide using iron powder. [, ]
Q2: What alternative method for synthesizing this compound is being explored and what are its advantages?
A2: Researchers are investigating a "greener" approach for synthesizing this compound using catalytic hydrogenation. [, ] This method utilizes a novel palladium on carbon (Pd/C) catalyst and offers several advantages over traditional methods. It demonstrates high activity, high selectivity for the desired product, and good stability. [, ] Additionally, by conducting the reaction in methanol or water with a small amount of base, the hydrolysis of both the reactant (N-(3-nitro-4-methoxyphenyl)acetamide) and the product (this compound) can be minimized, leading to a product selectivity of 99.3%. [, ]
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